FD-1080 free acid FD-1080 free acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20513840
InChI: InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49)
SMILES: Array
Molecular Formula: C40H39ClN2O6S2
Molecular Weight: 743.3 g/mol

FD-1080 free acid

CAS No.:

Cat. No.: VC20513840

Molecular Formula: C40H39ClN2O6S2

Molecular Weight: 743.3 g/mol

* For research use only. Not for human or veterinary use.

FD-1080 free acid -

Specification

Molecular Formula C40H39ClN2O6S2
Molecular Weight 743.3 g/mol
IUPAC Name 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Standard InChI InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49)
Standard InChI Key NDZQFRYUXBSGNX-UHFFFAOYSA-N
Isomeric SMILES C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O
Canonical SMILES C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O

Introduction

Structural Overview

This compound is characterized by the following features:

  • Core Structure: It contains a benzo[cd]indolium core, which is a fused aromatic system known for its electronic properties.

  • Substituents:

    • A sulfonate group at the butane chain end, enhancing its water solubility.

    • A chloro group attached to the cyclohexene ring.

    • Conjugated double bonds that extend across the molecule, contributing to its unique optical and electronic properties.

  • Molecular Formula: C₄₆H₅₀ClN₂O₆S₂.

  • Molecular Weight: Approximately 849.5 g/mol.

Table 1: Key Structural Features

FeatureDescription
CoreBenzo[cd]indolium
Functional GroupsSulfonate (-SO₃⁻), Chlorine (-Cl)
ConjugationExtensive π-conjugation across the molecule
SolubilityWater-soluble due to sulfonate groups

Synthesis

The synthesis of this compound involves multiple steps, typically requiring advanced organic chemistry techniques:

  • Preparation of the Benzo[cd]indolium Core:

    • The benzo[cd]indolium core is synthesized via cyclization reactions involving indole derivatives and aldehydes.

  • Functionalization:

    • Introduction of the sulfonate group through sulfonation reactions.

    • Incorporation of the chloro group into the cyclohexene ring using electrophilic substitution.

  • Conjugation Assembly:

    • The conjugated system is built by successive coupling reactions, often utilizing Wittig or Knoevenagel condensation methods.

  • Final Purification:

    • The compound is purified using chromatography techniques to ensure structural integrity and purity.

Applications

This compound has potential uses in various fields due to its unique properties:

Optical Applications

The extended conjugated system makes it useful as a dye or fluorescent probe in imaging and spectroscopy.

Biological Studies

Its water solubility and functional groups allow it to interact with biological systems, making it a candidate for:

  • Cellular imaging

  • Drug delivery systems

  • Photodynamic therapy agents

Industrial Applications

The compound's stability and electronic properties may find applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Comparative Analysis with Similar Compounds

To better understand its significance, comparisons with structurally similar compounds are provided below:

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Sodium;4-(3-(4-sulfobutyl)benzo[e]indolium)butane sulfonateSimilar coreContains indole structure and sulfonate group
Benzothiazole derivativesVariesKnown for diverse pharmacological properties

Interaction Studies

Studies on this compound focus on its interaction with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects.

Stability and Reactivity

The presence of sulfonate groups enhances its stability in aqueous solutions, while the conjugated system provides reactivity under specific conditions (e.g., light exposure).

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